![molecular formula C17H11BrFNO2S2 B2895940 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 387873-44-1](/img/structure/B2895940.png)
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one nitrogen, and one sulfur atom. They have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains several functional groups including a thiazolidinone ring, a bromo-methoxyphenyl group, and a fluorophenyl group. These groups can have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the bromo-methoxyphenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) described a zinc phthalocyanine substituted with a Schiff base similar to the compound . This derivative showed promising properties as a photosensitizer for photodynamic therapy, particularly in cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation are critical for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Antitumor Activities
Paulrasu et al. (2014) synthesized compounds with a structure similar to the queried compound, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This study highlighted the potential of such compounds in developing potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).
Central Nervous System Applications
Rosen et al. (1990) synthesized a compound structurally related to the one , showing its ability to effectively penetrate the blood-brain barrier, indicating potential applications in central nervous system pharmacology (Rosen et al., 1990).
Antimicrobial Activity
Puthran et al. (2019) reported on the synthesis of Schiff bases using a similar molecular structure. These compounds displayed significant in vitro antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition in Mild Steel
Yadav et al. (2015) investigated thiazolidinedione derivatives, closely related to the compound of interest, as corrosion inhibitors for mild steel. Their study found these compounds effective in reducing corrosion, especially in hydrochloric acid solutions (Yadav et al., 2015).
Anticonvulsant Activity
Siddiqui et al. (2010) synthesized a series of 4-thiazolidinones bearing a sulfonamide group, which showed significant anticonvulsant activity in animal models. This suggests potential applications of similar compounds in epilepsy treatment (Siddiqui et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO2S2/c1-22-14-7-2-11(18)8-10(14)9-15-16(21)20(17(23)24-15)13-5-3-12(19)4-6-13/h2-9H,1H3/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGNNYORZNEIJ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
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